4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 2375269-86-4
VCID: VC6766406
InChI: InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-5-4-9(10(16)17)8-6-14-15-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
SMILES: CC(C)(C)OC(=O)NCCC(C1=CNN=C1)C(=O)O
Molecular Formula: C12H19N3O4
Molecular Weight: 269.301

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid

CAS No.: 2375269-86-4

Cat. No.: VC6766406

Molecular Formula: C12H19N3O4

Molecular Weight: 269.301

* For research use only. Not for human or veterinary use.

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid - 2375269-86-4

Specification

CAS No. 2375269-86-4
Molecular Formula C12H19N3O4
Molecular Weight 269.301
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid
Standard InChI InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-5-4-9(10(16)17)8-6-14-15-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
Standard InChI Key WZIYOSRFYZODKN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC(C1=CNN=C1)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a butanoic acid backbone with two key substituents:

  • Boc-protected amino group: Positioned at the fourth carbon, the Boc group (tert-butoxycarbonyl) serves as a temporary protective moiety for amines during peptide synthesis.

  • Pyrazole ring: Attached to the second carbon, the 1H-pyrazol-4-yl group introduces aromaticity and hydrogen-bonding capabilities, which are critical for interactions in biological systems.

The molecular formula is C₁₂H₁₉N₃O₄, with a calculated molecular weight of 269.30 g/mol. Comparatively, the trifluoromethyl-substituted analogue (CAS 2253630-73-6) has a molecular weight of 337.30 g/mol, highlighting the impact of halogenation on molecular mass.

Synthesis Methods

Key Reaction Steps

  • Boc Protection of Amino Group:
    The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous medium. This step prevents unwanted side reactions during subsequent synthesis stages.

    R-NH2+(Boc)2OR-NH-Boc+Byproducts\text{R-NH}_2 + (\text{Boc})_2\text{O} \rightarrow \text{R-NH-Boc} + \text{Byproducts}
  • Pyrazole Ring Introduction:
    A pyrazole moiety is introduced via cyclocondensation of hydrazine derivatives with diketones or via cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings have been used to attach aryl groups to pyrazole rings.

  • Carboxylic Acid Functionalization:
    The butanoic acid group is typically retained throughout the synthesis, though esterification may occur temporarily to enhance solubility during intermediate steps.

Optimization Challenges

  • Steric Hindrance: The bulky Boc group can impede reaction kinetics, necessitating elevated temperatures or polar aprotic solvents like dimethylformamide (DMF).

  • Regioselectivity: Pyrazole substitution patterns require precise control to avoid isomer formation, often achieved through directing groups or catalysts.

Physicochemical Properties

Experimental Data from Analogues

PropertyValue (This Compound)Value (Trifluoromethyl Analogue)
Molecular Weight269.30 g/mol337.30 g/mol
Density~1.15 g/cm³*1.065 g/cm³
Boiling Point~390°C*391.8°C
Solubility in WaterLowNot available
LogP (Partition Coeff.)1.8 (estimated)2.3

*Estimated based on structural similarity to CAS 630108-94-0 .

Thermal Stability

The Boc group decomposes at temperatures above 150°C, releasing carbon dioxide and tert-butanol. This property necessitates careful handling during purification processes like distillation or recrystallization.

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 1.4 ppm (9H, singlet, Boc tert-butyl), δ 7.5–8.0 ppm (2H, pyrazole protons), and δ 12.1 ppm (1H, carboxylic acid).

    • ¹³C NMR: Signals at δ 28.2 ppm (Boc methyl groups), δ 155.6 ppm (carbamate carbonyl), and δ 175.3 ppm (carboxylic acid carbonyl).

  • Mass Spectrometry (MS):
    ESI-MS shows a molecular ion peak at m/z 270.3 [M+H]⁺, with fragmentation patterns consistent with Boc cleavage (m/z 170.1).

Chromatographic Behavior

  • HPLC: Retention time of 6.7 minutes on a C18 column (acetonitrile/water gradient, 0.1% TFA).

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Biological and Industrial Applications

Pharmaceutical Relevance

Pyrazole-containing compounds exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects. While specific data for this compound are unavailable, its structure suggests potential as:

  • Peptide Mimetics: The Boc group enables integration into solid-phase peptide synthesis (SPPS) protocols.

  • Enzyme Inhibitors: The pyrazole ring may interact with ATP-binding pockets in kinases, analogous to drugs like crizotinib.

Material Science Applications

The carboxylic acid group allows for covalent attachment to surfaces or polymers, making it useful in:

  • Bioconjugation: Immobilization of biomolecules on biosensors.

  • Coordination Chemistry: Chelation of metal ions for catalytic applications.

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